4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine
Overview
Description
“4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine” is a chemical compound with the molecular formula C8H10BrN3O . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 244.09 g/mol . The InChI Key for this compound is CEXBOCXKAGPRHD-UHFFFAOYSA-N . The SMILES representation of this compound is C1COCCN1C2=NC=C(C=N2)Br .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 91°C to 93°C .
Scientific Research Applications
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including those like 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine, have attracted scientific interest due to their diverse pharmacological activities. A study by Asif and Imran (2019) reviews the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their significance in drug design and synthesis for various therapeutic purposes. Morpholine rings are present in various organic compounds developed for pharmacological activities, indicating the potential of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine in contributing to new therapeutic agents (Asif & Imran, 2019).
Importance in Synthesis of Pyrimidine Derivatives
The study on the synthesis of pyrimido[4,5-b]quinolines and its thio analogues demonstrates the importance of pyrimidine derivatives in enhancing biological activity. This research could provide insights into the synthetic pathways that include 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine as a precursor or intermediate, showcasing its utility in the development of compounds with significant therapeutic importance (Kumar et al., 2001).
Role in Antisense Technology
Morpholino oligos, which include morpholine derivatives, have been explored for their capability to inhibit gene function, providing a method to study gene function in various organisms. This suggests the potential application of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine in gene function studies and its relevance in developing therapeutic strategies targeting genetic disorders (Heasman, 2002).
Hybrid Catalysts in Chemical Synthesis
The synthesis of pyranopyrimidine cores, which might include structures similar to 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine, has been significantly advanced by the use of hybrid catalysts. These catalysts facilitate the development of bioavailable and pharmacologically relevant compounds, highlighting the potential of 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine in medicinal chemistry and drug development (Parmar et al., 2023).
Safety And Hazards
properties
IUPAC Name |
4-(5-bromo-2-morpholin-4-ylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-10-9-14-12(17-3-7-19-8-4-17)15-11(10)16-1-5-18-6-2-16/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTDZEPZODMMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718434 | |
Record name | 4,4'-(5-Bromopyrimidine-2,4-diyl)bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine | |
CAS RN |
1021268-12-1 | |
Record name | 4,4'-(5-Bromopyrimidine-2,4-diyl)bis(morpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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